N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide
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Overview
Description
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Construction of the Oxazole Ring: The oxazole ring is formed via a Pd-catalyzed C-N cross-coupling reaction.
Final Coupling: The final step involves coupling the benzodioxole and oxazole intermediates with 3-methoxybenzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases are typically employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in cancer treatment.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 4-((2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
Uniqueness
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H24N2O7 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H24N2O7/c1-26-16-6-4-5-13(7-16)22(25)23-11-15-10-17(31-24-15)8-14-9-18(27-2)20-21(19(14)28-3)30-12-29-20/h4-7,9,17H,8,10-12H2,1-3H3,(H,23,25) |
InChI Key |
UFOPPOXINWEJLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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